(R)-1-[4-(tert-butyl)phenyl]butylamine
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Overview
Description
®-1-[4-(tert-butyl)phenyl]butylamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[4-(tert-butyl)phenyl]butylamine typically involves the reaction of 4-(tert-butyl)benzaldehyde with a suitable amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an amine and an acid catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-1-[4-(tert-butyl)phenyl]butylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-[4-(tert-butyl)phenyl]butylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
®-1-[4-(tert-butyl)phenyl]butylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-1-[4-(tert-butyl)phenyl]butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets . Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- ®-1-[4-(tert-butyl)phenyl]ethylamine
- ®-1-[4-(tert-butyl)phenyl]propylamine
- ®-1-[4-(tert-butyl)phenyl]isobutylamine
Uniqueness
®-1-[4-(tert-butyl)phenyl]butylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10,13H,5-6,15H2,1-4H3/t13-/m1/s1 |
InChI Key |
DSYIDEPUMHXPNP-CYBMUJFWSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C(C)(C)C)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)(C)C)N |
Origin of Product |
United States |
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